molecular formula C9H7Br2FO2 B1410033 Methyl 2,5-dibromo-4-fluorophenylacetate CAS No. 1803817-39-1

Methyl 2,5-dibromo-4-fluorophenylacetate

Cat. No.: B1410033
CAS No.: 1803817-39-1
M. Wt: 325.96 g/mol
InChI Key: PLBVMFZIKTXFHB-UHFFFAOYSA-N
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Description

Methyl 2,5-dibromo-4-fluorophenylacetate is a chemical compound with the molecular formula C9H7Br2FO2 and a molecular weight of 325.96 g/mol It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dibromo-4-fluorophenylacetate can be synthesized through several synthetic routes. One common method involves the esterification of 2,5-dibromo-4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dibromo-4-fluorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted phenylacetate derivative.

    Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine-substituted phenylacetate, while reduction would yield a less substituted phenylacetate derivative.

Scientific Research Applications

Methyl 2,5-dibromo-4-fluorophenylacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique substituents that can impart specific properties to the final product.

    Biological Studies: Researchers use this compound to study the effects of halogenated phenylacetates on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism of action of methyl 2,5-dibromo-4-fluorophenylacetate involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dibromo-4-chlorophenylacetate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 2,5-dibromo-4-methylphenylacetate: Similar structure but with a methyl group instead of fluorine.

    Methyl 2,5-dibromo-4-nitrophenylacetate: Similar structure but with a nitro group instead of fluorine.

Uniqueness

Methyl 2,5-dibromo-4-fluorophenylacetate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can impart distinct chemical and physical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems.

Properties

IUPAC Name

methyl 2-(2,5-dibromo-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBVMFZIKTXFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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